3-Benzyl-2-methylbutyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methylbutyraldehyde is an organic compound with the molecular formula C12H16O. It is a type of aldehyde characterized by a benzyl group attached to a 2-methylbutyraldehyde structure. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylbutyraldehyde can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-methylbutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction between benzyl chloride and 2-methylbutyraldehyde. The reaction is carried out in a controlled environment to ensure optimal conditions for the formation of the aldehyde .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylbutyraldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: 3-Benzyl-2-methylbutyric acid.
Reduction: 3-Benzyl-2-methylbutanol.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Benzyl-2-methylbutyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylbutyraldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar structure but lacks the 2-methylbutyraldehyde moiety.
2-Methylbutyraldehyde: Lacks the benzyl group.
3-Phenylpropanal: Similar structure but with a different alkyl chain length.
Uniqueness
3-Benzyl-2-methylbutyraldehyde is unique due to the presence of both a benzyl group and a 2-methylbutyraldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83498-25-3 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenylbutanal |
InChI |
InChI=1S/C12H16O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
InChI Key |
VQGTZQHEFYJUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.